Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate

CAS No.: 2171878-32-1

Cat. No.: VC6980147

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2171878-32-1 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.346 |

| IUPAC Name | tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3 |

| Standard InChI Key | LTUANTFCNFMEDP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O |

Introduction

Chemical Structure and Properties

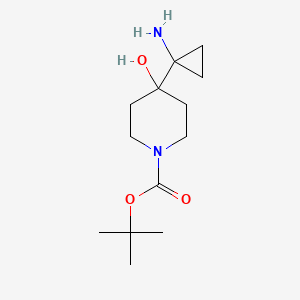

The molecular architecture of tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate combines a six-membered piperidine ring with three distinct functional groups. The tert-butyl carbamate group at the 1-position serves as a steric protector for the nitrogen atom, enhancing stability during synthetic manipulations. The 4-position hosts both a hydroxyl group and a 1-aminocyclopropyl substituent, the latter introducing conformational rigidity and potential hydrogen-bonding capabilities.

Key Structural Features:

-

Piperidine Core: A saturated six-membered ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

-

tert-Butyl Carbamate: A bulky protecting group that mitigates unwanted side reactions at the nitrogen center.

-

4-Hydroxyl Group: Enhances solubility and participates in intermolecular interactions.

-

1-Aminocyclopropyl: A strained three-membered ring with an amino group, offering unique reactivity and structural constraints.

Hypothetical Molecular Formula and Properties:

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |

| Molecular Formula | C<sub>13</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> |

| Molecular Weight | 256.34 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(O)C2(CC2)N |

| InChI Key | Hypothetical; requires computational validation |

These values are derived from structural analogs and computational predictions, as experimental data for this specific compound remains unpublished .

Synthesis Methods

The synthesis of tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate likely involves multi-step sequences leveraging established protocols for piperidine functionalization and cyclopropane ring formation.

Step 1: Piperidine Core Functionalization

Biological Activity and Applications

While direct pharmacological data for this compound is unavailable, its structural features suggest potential bioactivity:

Medicinal Chemistry Applications:

-

Kinase Inhibition: The hydroxyl and amine groups may coordinate with ATP-binding sites in kinases, a common target in oncology .

-

Antimicrobial Agents: Cyclopropylamines are known to disrupt bacterial cell wall synthesis, as seen in analogs like cycloserine .

-

Central Nervous System (CNS) Drugs: The piperidine scaffold is prevalent in neuromodulators, and the tert-butyl group may enhance blood-brain barrier permeability .

Hypothetical Mechanism of Action:

The aminocyclopropyl group’s strain energy could facilitate covalent binding to biological targets, while the hydroxyl group participates in hydrogen-bonding networks. These interactions might modulate enzyme activity or receptor signaling pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume